molecular formula C23H36O7 B1207561 Pravastatin CAS No. 81093-37-0

Pravastatin

Cat. No.: B1207561
CAS No.: 81093-37-0
M. Wt: 424.5 g/mol
InChI Key: TUZYXOIXSAXUGO-PZAWKZKUSA-N
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Description

Pravastatin is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It is marketed under various brand names, including Pravachol. This compound works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol levels, particularly low-density lipoprotein cholesterol, which is often referred to as "bad cholesterol" .

Mechanism of Action

Target of Action

Pravastatin primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is crucial in the biosynthesis of cholesterol, catalyzing the conversion of HMG-CoA to mevalonate . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the body .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn stimulates the upregulation of LDL receptors in the liver. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is responsible for the production of cholesterol and several other important biomolecules. By inhibiting HMG-CoA reductase, this compound disrupts this pathway, leading to reduced cholesterol synthesis . Additionally, the inhibition also affects the production of isoprenoids, essential molecules for the post-translational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties among statins. It is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport . Its oral bioavailability is low due to incomplete absorption and a significant first-pass effect . This compound undergoes extensive first-pass metabolism in the liver, with about half of the drug reaching the liver via the portal vein being extracted . The drug and its metabolites are eliminated through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .

Result of Action

The primary result of this compound’s action is a reduction in plasma LDL cholesterol levels , which is beneficial in the management of hypercholesterolemia . By inhibiting cholesterol synthesis, this compound also impacts various cellular processes, including inflammation and cell proliferation . For instance, this compound has been shown to prevent increases in the activity of metalloproteinase-2 induced by oxidative stress , and to enhance endothelium-derived nitric oxide-dependent vasodilation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, oxidative stress conditions can affect the drug’s action, as seen in the case of gestational hypertension . In this context, this compound was shown to prevent increases in oxidative stress-induced activation of metalloproteinase-2 . Furthermore, the drug’s action can also be influenced by the patient’s physiological state, such as liver or kidney function, which can affect the drug’s metabolism and elimination .

Biochemical Analysis

Biochemical Properties

Pravastatin functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which is the rate-limiting enzyme in the biosynthesis of cholesterol . By inhibiting HMG-CoA reductase, this compound reduces the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis within the liver, which in turn results in an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte surfaces. These receptors increase the clearance of LDL cholesterol from the bloodstream .

Cellular Effects

This compound has several effects on various cell types and cellular processes. In hepatocytes, this compound reduces cholesterol synthesis, leading to increased expression of LDL receptors and enhanced clearance of LDL cholesterol from the blood . This compound also influences cell signaling pathways, including those involved in inflammation and oxidative stress. It has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby exerting anti-inflammatory effects . Additionally, this compound can modulate gene expression related to cholesterol metabolism and cellular proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway . By binding to the active site of HMG-CoA reductase, this compound prevents the enzyme from catalyzing this reaction, leading to a reduction in intracellular cholesterol levels. This reduction triggers a compensatory increase in the expression of LDL receptors on hepatocyte surfaces, enhancing the clearance of LDL cholesterol from the bloodstream . This compound also affects other molecular pathways, including those involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is absorbed within 60-90 minutes after oral administration, but it has a low bioavailability of approximately 17% due to its polar nature and extensive first-pass metabolism . The stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its cholesterol-lowering effects over extended periods, although the degree of efficacy may diminish with prolonged use . Long-term studies have also indicated that this compound can have sustained anti-inflammatory and antioxidant effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol levels and exerts anti-inflammatory effects without significant adverse effects . At higher doses, this compound may cause toxic effects, including liver damage and muscle toxicity . Threshold effects have been observed, where the benefits of this compound plateau at certain dosages, and further increases in dosage do not result in proportional improvements in cholesterol reduction or anti-inflammatory effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to cholesterol biosynthesis. It interacts with HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This compound is metabolized in the liver, where it undergoes hydroxylation and conjugation reactions to form various metabolites . These metabolites are then excreted primarily in the bile and, to a lesser extent, in the urine . This compound’s effects on metabolic flux and metabolite levels are closely tied to its inhibition of cholesterol synthesis and subsequent upregulation of LDL receptors .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it exerts its primary effects . This compound’s polar nature limits its ability to cross cell membranes passively, so it relies on active transport mechanisms to enter hepatocytes . Once inside the liver, this compound is distributed to various cellular compartments, including the endoplasmic reticulum, where HMG-CoA reductase is located . This compound’s localization within hepatocytes is crucial for its cholesterol-lowering effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the endoplasmic reticulum of hepatocytes, where it inhibits HMG-CoA reductase . This localization is facilitated by this compound’s polar nature and its interactions with transport proteins that direct it to specific cellular compartments . This compound’s activity is influenced by its subcellular localization, as its inhibition of HMG-CoA reductase within the endoplasmic reticulum is essential for reducing cholesterol synthesis and upregulating LDL receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pravastatin is synthesized through a fermentation process involving the biotransformation of compactin. The process begins with the fermentation of compactin using microorganisms such as Penicillium citrinum. The resulting product undergoes hydrolysis of the lactone ring followed by biological hydroxylation using Streptomyces carbophilus to introduce the allylic 6-alcohol group .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate this compound. The purification process includes crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Pravastatin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Pravastatin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Lovastatin
  • Fluvastatin

Pravastatin’s unique properties and its effectiveness in reducing cholesterol levels make it a valuable medication in the management of cardiovascular diseases.

Properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZYXOIXSAXUGO-PZAWKZKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81131-70-6 (hydrochloride salt)
Record name Pravastatin [INN:BAN]
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DSSTOX Substance ID

DTXSID6023498
Record name Pravastatin
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Molecular Weight

424.5 g/mol
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Physical Description

Solid
Record name Pravastatin
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Boiling Point

>600 ºC at 760 mmHg
Record name Pravastatin
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Solubility

2.42e-01 g/L
Record name Pravastatin
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Mechanism of Action

Pravastatin is a specific inhibitor of the hepatic HMG-CoA reductase in humans. The inhibition of this enzyme produces a reduction in cholesterol biosynthesis as HMG-CoA reductase activity is an early-limiting step in cholesterol biosynthesis. The inhibitory mechanism of action produces a reduction in cholesterol synthesis which in order has been observed to increase the number of LDL receptors on cell surfaces and an enhancement in receptor-mediated metabolism of LDL and clearance. On the other hand, pravastatin-driven inhibition of LDL production inhibits hepatic synthesis of VLDL as the LDL is the precursor for these molecules., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including pravastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Pravastatin is a reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate limiting step in the biosynthetic pathway for cholesterol. In addition, pravastatin reduces very-low-density lipoprotein (VLDL) and triglyceride (TG) and increases high-density lipoprotein cholesterol (HDL-C)., The HMG-CoA reductase inhibitors (statins) have been shown to exert several vascular protective effects that are not related to changes in cholesterol profile, and these effects of statins are partly caused by the activation of angiogenesis. Endothelial cell (EC) proliferation and migration are crucial events for angiogenesis and statins are known to enhance these events. However, the molecular mechanism by which statins promote EC proliferation and migration is not fully understood. In this study, we show Akt and its downstream target mammalian target of rapamycin (mTOR) play an important role in pravastatin-induced EC proliferation and migration. We found that pravastatin significantly enhanced the proliferation and migration of rat aortic endothelial cells (rAECs). The addition of pravastatin to rAECs resulted in rapid phosphorylation of Akt and p70 S6 kinase (p70S6K). LY294002, a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), blocked both Akt and p70S6K phosphorylation, whereas rapamycin, a specific inhibitor of mTOR, suppressed only p70S6K phosphorylation induced by pravastatin. Furthermore, both LY294002 and rapamycin inhibited pravastatin-induced rAEC proliferation and migration. Taken together, our findings indicate that pravastatin activates PI3K/Akt/mTOR /p70S6K signaling in this sequential manner and this pathway contributes to pravastatin-induced rAEC proliferation and migration., Statins (HMG CoA reductase inhibitors) have beneficial effects independent of reducing cholesterol synthesis and this includes their ability to acutely activate endothelial nitric oxide synthase (eNOS). ... We characterized the pathways by which statins activate NOS, including involvement of scavenger receptor-B1 (SR-B1), which is expressed in endothelial cells and maintains cholesterol concentrations. Nitric oxide production was monitored in bovine aortic endothelial cells (BAECs) exposed to lovastatin (LOV) or pravastatin (PRA) for 10-20 min, alone or following pre-exposure to the end product of HMG-CoA reductase (mevalonate), G protein inhibitors (pertussis/cholera toxins), phospholipase C (PLC) inhibitor (U-73122), or intracellular and extracellular calcium chelators - BAPTA-AM and EGTA (respectively), or a function blocking antibody to SR-B1. Both statins increased NO production in a rapid, dose-dependent and HMG-CoA reductase-independent manner. Inhibiting Gi protein or PLC almost completely blocked statin-induced NO generation. Additionally, removing extracellular calcium inhibited statin-induced NO production. COS-7 cells co-transfected with eNOS and SR-B1 increased NO production when exposed to LOV or high-density lipoprotein (HDL), an agonist of SR-B1. These effects were not observed in COS-7 cells with eNOS alone or co-transfected with bradykinin receptor 2, indicating specificity for SR-B1. Further, pretreatment of BAEC with blocking antibody for SR-B1 blocked NO responses to statins and HDL. LOV and PRA acutely activate eNOS through pathways that include the cell surface receptor SR-B1, Gi protein, phosholipase C and entry of extracellular calcium into endothelial cells., It has been shown previously that inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, such as compactin, lovastatin, and pravastatin, block cholesterol synthesis, suppress lymphocyte functions, and beneficially affect atherogenesis. Recently, it was reported that compactin and lovastatin inhibit the respiratory burst of DMSO-differentiated HL-60 cells, an effect reversed by mevalonic acid. The mode of action of these inhibitors in this role is not understood fully. Thus, we studied the mechanism of inhibition of neutrophil superoxide (O2*-) generation by pravastatin and found that pravastatin at 0.5 mM inhibited the receptor-mediated tyrosine kinase (TK)-dependent pathway of O2*- generation and also luminol chemiluminescence but not the protein kinase C (PKC)-dependent or the TK- and PKC-independent pathways of O2*- generation in neutrophils. Pravastatin also inhibited the tumor necrosis factor-alpha- and formyl-methionyl-leucyl-phenylalanine-induced phosphorylation of a tyrosine of a 115-kDa protein. These effects were not reversed by mevalonate. From these results it is concluded that pravastatin inhibited receptor-mediated O2*-generation by decreasing tyrosine phosphorylation but not by inhibiting the formation of an intermediate in the biosynthesis of cholesterol.
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CAS No.

81093-37-0
Record name Pravastatin
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Record name +)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid
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Melting Point

326 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does pravastatin exert its cholesterol-lowering effect?

A1: this compound is a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, commonly referred to as a statin. [, , ] It acts by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. [, ] This inhibition leads to a decrease in intracellular cholesterol synthesis, particularly in the liver. [, , ] As a result, hepatocytes upregulate the expression of low-density lipoprotein (LDL) receptors on their surface, enhancing the clearance of LDL cholesterol from the bloodstream. [, , ]

Q2: Beyond its cholesterol-lowering effect, what other beneficial effects does this compound exhibit?

A2: this compound demonstrates pleiotropic effects, extending beyond its primary lipid-lowering action. Studies highlight its role in attenuating vascular injury by improving endothelial function, reducing inflammation, inhibiting smooth muscle cell proliferation, and decreasing oxidative stress. [, , ] For example, this compound has been shown to improve endothelial-dependent relaxation to acetylcholine and increase endothelial nitric oxide synthase (eNOS) activity. [, ] It also exhibits anti-inflammatory properties, suppressing the production of cytokines such as IL-6, IL-1β, and TNF-α in irradiated intestinal epithelial cells. [, ]

Q3: Can this compound impact cholesterol metabolism in individuals with familial hypercholesterolemia who have defective LDL receptors?

A4: Yes, this compound can still effectively lower cholesterol levels in individuals with homozygous familial hypercholesterolemia (FH), even though they have deficient LDL receptors. [] This effect is primarily attributed to the drug's ability to induce hepatic LDL receptor activity, leading to increased LDL cholesterol clearance from circulation. []

Q4: How is this compound absorbed and distributed in the body?

A5: this compound is administered orally and absorbed from the gastrointestinal tract. [, , ] Its absorption can be influenced by factors such as food intake and genetic variations in transporter proteins. [, ] Once absorbed, this compound is transported to the liver, its primary site of action, via the portal vein. [, ] The drug exhibits a relatively short half-life and is primarily excreted unchanged in the bile. [, ]

Q5: Are there any known drug interactions with this compound?

A7: Yes, this compound may interact with other medications that influence its metabolism or transport. [] For instance, concurrent use of this compound with ritonavir and saquinavir can significantly decrease this compound exposure, necessitating dose adjustments. [] In contrast, this compound does not appear to alter the pharmacokinetics of nelfinavir. []

Q6: What are the clinical indications for this compound therapy?

A8: this compound is primarily indicated for the management of hypercholesterolemia to reduce the risk of cardiovascular events, including myocardial infarction and stroke. [, , , ] It is effective in both primary and secondary prevention settings, benefiting individuals with or without a history of coronary heart disease. [, , , ] Studies demonstrate its efficacy in various patient populations, including those with moderate chronic kidney disease, diabetes, and familial hypercholesterolemia. [, , ]

Q7: Has this compound demonstrated beneficial effects in experimental models of disease?

A10: Yes, this compound has demonstrated protective effects in various animal models. [, , , , , ] For example, in a rat model of gestational hypertension, this compound attenuated hypertension, prevented placental weight loss, reduced oxidative stress, and inhibited the activity of matrix metalloproteinase-2. [, ] In a mouse model of allergic airway inflammation, this compound alleviated airway infiltration and hyperresponsiveness. []

Q8: Are there any specific monitoring parameters recommended during this compound therapy?

A12: Monitoring parameters during this compound treatment may include liver function tests and creatine kinase levels to assess for potential hepatic or muscular adverse effects, respectively. [, ]

Q9: What are some ongoing research areas focusing on this compound?

A13: Ongoing research continues to explore the pleiotropic effects of this compound and its potential therapeutic applications beyond lipid management. [, ] For example, investigations are underway to elucidate its role in modulating autophagy, a cellular process implicated in various disease states, including avascular necrosis of the femoral head. [, ]

Q10: Are there efforts to develop novel formulations or delivery systems for this compound?

A14: Yes, research is ongoing to develop improved formulations of this compound, such as freeze-dried powders for injection, to enhance its solubility, stability, and delivery. []

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